Lomitapide
Overview
Description
Lomitapide is a microsomal triglyceride transfer protein inhibitor used primarily to lower cholesterol levels in patients with homozygous familial hypercholesterolemia. This condition is characterized by extremely high levels of low-density lipoprotein cholesterol, which can lead to cardiovascular events such as myocardial infarction and stroke .
Mechanism of Action
Target of Action
Lomitapide primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the formation of Very Low-Density Lipoprotein (VLDL) and chylomicrons, which are essential for the transport of cholesterol and triglycerides .
Mode of Action
This compound acts by inhibiting MTP within the lumen of the endoplasmic reticulum . This inhibition prevents the formation of apolipoprotein B, thereby blocking the formation of VLDL and chylomicrons . As a result, there is a reduction in Low-Density Lipoprotein Cholesterol (LDL-C), leading to lower cholesterol levels in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid transport pathway. By inhibiting MTP, this compound disrupts the assembly and secretion of VLDL in the liver . This leads to a decrease in the number of VLDL and chylomicrons, which in turn reduces the amount of LDL-C, total cholesterol, and apolipoprotein B .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics over a single-dose range of 10–100 mg . After oral administration of a 60 mg dose, the time to reach peak plasma concentration is approximately 6 hours . The drug has an approximate absolute bioavailability of 7% and a steady-state volume of distribution of about 985-1292 L .
Result of Action
The molecular effect of this compound’s action is the reduction of LDL-C, total cholesterol, apolipoprotein B, and non-HDL cholesterol . On a cellular level, this compound has been found to induce autophagy-dependent cancer cell death by decreasing mTOR signaling .
Action Environment
Additionally, this compound has shown antibacterial activities against Gram-positive bacteria, suggesting that its action might be influenced by the presence of certain microorganisms .
Biochemical Analysis
Biochemical Properties
Lomitapide inhibits the microsomal triglyceride transfer protein (MTP), which is necessary for very low-density lipoprotein (VLDL) assembly and secretion in the liver . This inhibition prevents the formation of apolipoprotein B, thereby reducing the formation of VLDL and chylomicrons . This leads to a reduction of low-density lipoprotein cholesterol .
Cellular Effects
This compound has been shown to induce autophagy-dependent cancer cell death by decreasing mTOR signaling . This leads to the inhibition of downstream events associated with increased LC3 conversion in various cancer cells .
Molecular Mechanism
This compound directly inhibits the microsomal triglyceride transfer protein (MTP) within the lumen of the endoplasmic reticulum . This prevents the formation of apolipoprotein B, and thus, the formation of VLDL and chylomicrons . Altogether, this leads to a reduction of low-density lipoprotein cholesterol .
Temporal Effects in Laboratory Settings
In a multicentre retrospective, observational study including 75 HoFH patients treated with this compound, reductions from baseline in LDL-C levels were sustained for up to 78 weeks with continued this compound treatment .
Dosage Effects in Animal Models
Results of preclinical animal model studies have shown that this compound significantly lowers serum cholesterol levels as well as the formation of atherosclerotic plaques . Dose-related inhibition of lipoprotein secretion was observed with this compound in animal studies .
Metabolic Pathways
This compound is mainly metabolized by CYP3A4 to its inactive metabolites, M1 and M3 . CYP enzymes that metabolize this compound to a minor extent include CYP 1A2,2B6,2C8,2C19 .
Transport and Distribution
The steady state volume of distribution of this compound is about 985-1292 L . This suggests that this compound is widely distributed in the body.
Subcellular Localization
This compound acts within the lumen of the endoplasmic reticulum, where it inhibits the microsomal triglyceride transfer protein (MTP) . This location is crucial for its function in preventing the formation of apolipoprotein B and subsequent VLDL and chylomicrons .
Preparation Methods
Lomitapide can be synthesized through a multi-step process involving several key reactions. The preparation begins with the reaction of 9-fluorene carboxylic acid with 1,4-dibromobutane in the presence of n-butyllithium in tetrahydrofuran. This is followed by chlorination with oxalyl chloride to form an acid chloride compound. The resulting compound undergoes amidation with 2,2,2-trifluoroethylamine hydrochloride in the presence of triethylamine to yield 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide .
In another method, the piperidinyl biphenyl carboxamide derivative is prepared by reacting 4’-(trifluoromethyl)-2-biphenyl carboxylic acid with oxalyl chloride in methylene chloride and dimethylformamide. This is then condensed with 4-amino-1-benzylpiperidine in the presence of triethylamine to yield N-(1-benzylpiperidin-4-yl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxamide, which is deprotected using palladium on carbon in methanol and cyclohexane .
Chemical Reactions Analysis
Lomitapide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxalyl chloride for chlorination, n-butyllithium for deprotonation, and triethylamine for amidation. The major products formed from these reactions include 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide and N-(1-benzylpiperidin-4-yl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxamide .
Scientific Research Applications
Lomitapide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a lipid-lowering agent to treat homozygous familial hypercholesterolemia. It has been tested in clinical trials both as a single treatment and in combination with other lipid-lowering agents such as atorvastatin, ezetimibe, and fenofibrate . Additionally, this compound has shown potential as an anticancer agent by inhibiting mTORC1 in vitro and inducing autophagy-dependent cancer cell death .
Comparison with Similar Compounds
Lomitapide is unique among microsomal triglyceride transfer protein inhibitors due to its specific mechanism of action and its effectiveness in reducing low-density lipoprotein cholesterol levels in patients with homozygous familial hypercholesterolemia. Similar compounds include mipomersen, which is an antisense oligonucleotide that targets apolipoprotein B messenger RNA, and evolocumab, a monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBCVAKAJPKAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37F6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171294 | |
Record name | Lomitapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Within the lumen of the endoplasmic reticulum, lomitapide inhibits microsomal triglyceride transfer protein (MTP), which prevents the formation of apolipoprotein B, and, thus, the formation of VLDL and chylomicrons as well. Altogether, this leads to a reduction of low-density lipoprotein cholesterol., Juxtapid directly binds and inhibits microsomal triglyceride transfer protein (MTP), which resides in the lumen of the endoplasmic reticulum, thereby preventing the assembly of apo B-containing lipoproteins in enterocytes and hepatocytes. This inhibits the synthesis of chylomicrons and very low-density lipoprotein (VLDL). The inhibition of the synthesis of VLDL leads to reduced levels of plasma low-density lipoprotein cholesterol (LDL-C). | |
Record name | Lomitapide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomitapide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
182431-12-5 | |
Record name | Lomitapide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182431-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lomitapide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomitapide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomitapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOMITAPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KUB0583F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lomitapide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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